

An In-depth Technical Guide to the Chemical Structure of L-368,899

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Compound of Interest

Compound Name: L-368,899

Cat. No.: B1247434

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This guide provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of **L-368,899**, a potent and selective non-peptide oxytocin receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental context, and visualization of its biological pathways.

Chemical Identity and Physicochemical Properties

L-368,899 is a synthetic, non-peptide molecule that has been instrumental in the study of the oxytocin system due to its high affinity and selectivity for the oxytocin receptor (OTR). Its chemical and physical properties are summarized below.

Property	Value
IUPAC Name	(S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4- <i>o</i> -tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide[1][2]
CAS Number	148927-60-0 (free base)[1]
Molecular Formula	C ₂₆ H ₄₂ N ₄ O ₅ S ₂ [1][2]
Molar Mass	554.77 g/mol [1]
SMILES	CC1(C) [C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3) (=O)=O)CC[C@@H]1C[C@@H]2NC(-- INVALID-LINK--N)=O[1]
Appearance	Solid powder

Biological Activity and Pharmacokinetics

L-368,899 functions as a competitive antagonist of the oxytocin receptor. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin.

[2]

Quantitative Biological Data

Parameter	Species/Tissue	Value
IC ₅₀ (OTR)	Rat Uterus	8.9 nM
IC ₅₀ (OTR)	Human Uterus	26 nM
IC ₅₀ (V1a Receptor)	Human Liver	370 nM
IC ₅₀ (V2 Receptor)	Human Kidney	570 nM
Oral Bioavailability	Rat (5 mg/kg)	14-18%
Oral Bioavailability	Dog (5 mg/kg)	17%
Plasma Half-life (t _{1/2})	Rat, Dog (IV)	~2 hours[3]

Experimental Protocols

While the seminal paper by Williams et al. (1994) details the synthesis and characterization of **L-368,899**, specific instrumental parameters for structural elucidation are not readily available in the public domain. However, the methodologies for assessing its biological activity are well-documented.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound to its receptor.

- **Membrane Preparation:** Membranes from cells or tissues expressing the oxytocin receptor (e.g., rat or human uterus) are prepared by homogenization and centrifugation.
- **Incubation:** The membranes are incubated with a radiolabeled ligand (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled competitor compound (**L-368,899**).
- **Separation:** The bound and free radioligand are separated by rapid filtration.
- **Quantification:** The amount of radioactivity bound to the membranes is measured using a scintillation counter.
- **Data Analysis:** The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

In Vivo Antagonism of Oxytocin-Induced Uterine Contractions

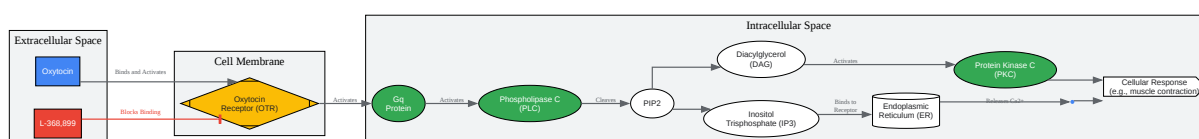
This experiment assesses the functional antagonism of **L-368,899** in a physiological context.

- **Animal Model:** Anesthetized female rats are used.
- **Surgical Preparation:** A catheter is placed in the jugular vein for drug administration and a pressure transducer is placed in the uterine horn to measure contractions.
- **Oxytocin Challenge:** A continuous infusion of oxytocin is administered to induce regular uterine contractions.

- **L-368,899** Administration: **L-368,899** is administered intravenously at various doses.
- Measurement: The inhibition of the frequency and amplitude of uterine contractions is recorded.
- Data Analysis: The dose of **L-368,899** that causes a 50% reduction in the oxytocin-induced uterine activity (ED50) is calculated.

Signaling Pathway and Mechanism of Action

L-368,899 exerts its effect by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). This prevents the activation of downstream signaling cascades that are normally initiated by oxytocin.

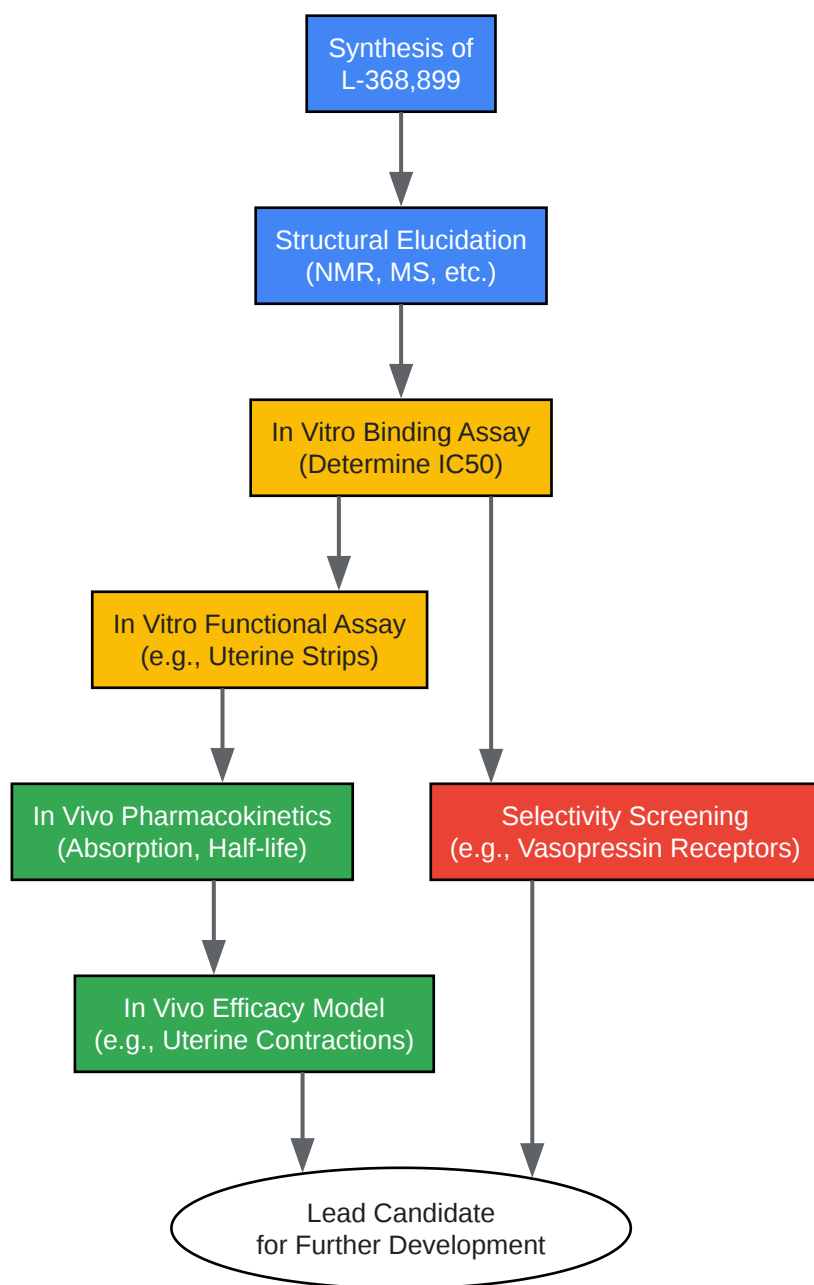


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Caption: Oxytocin receptor signaling pathway and the antagonistic action of **L-368,899**.

Experimental Workflow for Determining Antagonist Activity

The logical flow of experiments to characterize a potential antagonist like **L-368,899** is depicted below.



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Caption: A typical experimental workflow for the characterization of a receptor antagonist.

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References

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- [2. L-368,899 - Wikipedia \[en.wikipedia.org\]](#)
- [3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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